7-chloroquinazoline-4(1H)-thione
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Overview
Description
7-Chloroquinazoline-4(3H)-thione: is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom at the 7th position and a thione group at the 4th position of the quinazoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloroquinazoline-4(3H)-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzonitrile with carbon disulfide in the presence of a base, followed by chlorination. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring with a thione group at the 4th position.
Industrial Production Methods
Industrial production of 7-Chloroquinazoline-4(3H)-thione may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloroquinazoline-4(3H)-thione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thione group to a thiol.
Substitution: Nucleophilic substitution reactions at the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols, alcohols
Major Products
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of thiol derivatives
Substitution: Formation of substituted quinazoline derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 7-Chloroquinazoline-4(3H)-thione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The thione group can form strong interactions with metal ions, which may be crucial for its biological activity. Additionally, the chlorine atom can participate in halogen bonding, further influencing its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Quinazoline-4(3H)-thione: Lacks the chlorine atom at the 7th position.
7-Chloroquinazoline: Lacks the thione group at the 4th position.
4(3H)-Quinazolinone: Contains a carbonyl group instead of a thione group.
Uniqueness
7-Chloroquinazoline-4(3H)-thione is unique due to the presence of both the chlorine atom and the thione group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
6967-32-4 |
---|---|
Molecular Formula |
C8H5ClN2S |
Molecular Weight |
196.66 g/mol |
IUPAC Name |
7-chloro-1H-quinazoline-4-thione |
InChI |
InChI=1S/C8H5ClN2S/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,(H,10,11,12) |
InChI Key |
YOVNGYWYUZMMPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=NC2=S |
Origin of Product |
United States |
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